molecular formula C20H20N2OS B2887023 Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone CAS No. 1706263-56-0

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone

Cat. No. B2887023
CAS RN: 1706263-56-0
M. Wt: 336.45
InChI Key: BWQGIXYSSLKKMW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a five-membered C3NS ring. They have been found to exhibit a wide range of biological activities and are a part of many potent biologically active compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been used in the synthesis of new anti-tubercular compounds, and their inhibitory concentrations were compared with the standard reference drugs .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

These compounds have shown antimicrobial and antifungal activities , suggesting their potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Some thiazole derivatives have demonstrated potent effects on certain types of cancer cells . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed cytotoxicity activity on three human tumor cell lines .

Anti-tubercular Activity

Recent research has highlighted the potential of benzothiazole-based compounds in the treatment of tuberculosis . The inhibitory concentrations of the newly synthesized molecules were found to be better than standard reference drugs against M. tuberculosis .

Mechanism of Action

Target of Action

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to downstream effects such as compromised cell wall integrity and potentially, cell death .

Pharmacokinetics

The compound was designed and synthesized using in silico admet prediction , suggesting that its pharmacokinetic properties were considered during its development

Result of Action

The result of the compound’s action is the inhibition of the DprE1 enzyme, leading to the disruption of arabinogalactan biosynthesis . This disruption compromises the integrity of the mycobacterial cell wall, which can potentially lead to cell death . The compound has demonstrated potent anti-tubercular activity in vitro .

properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(16-9-10-18-19(12-16)24-14-21-18)22-11-5-4-8-17(13-22)15-6-2-1-3-7-15/h1-3,6-7,9-10,12,14,17H,4-5,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQGIXYSSLKKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone

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